(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a dimethylamino group, a fluorophenyl group, and a propylbutenamide moiety, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Dimethylamino Group:
Attachment of the Fluorophenyl Group: The next step is the coupling of the fluorophenyl group to the intermediate compound, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propylbutenamide Moiety: The final step involves the formation of the propylbutenamide moiety through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be employed in the study of biological processes and as a tool for probing molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
(E)-4-(Dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-4-11-20(17(21)9-6-12-19(2)3)13-10-15-7-5-8-16(18)14-15/h5-9,14H,4,10-13H2,1-3H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKUCLNFXYBZJL-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC(=CC=C1)F)C(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC(=CC=C1)F)C(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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